molecular formula C6H11NO3 B14040918 (1R,2S)-1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid

(1R,2S)-1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid

Cat. No.: B14040918
M. Wt: 145.16 g/mol
InChI Key: YQACHNKXKOXORF-INEUFUBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid is a cyclopropane derivative with a unique stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce alcohols .

Scientific Research Applications

(1R,2S)-1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1R,2S)-1-amino-2-(methoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1

InChI Key

YQACHNKXKOXORF-INEUFUBQSA-N

Isomeric SMILES

COC[C@H]1C[C@@]1(C(=O)O)N

Canonical SMILES

COCC1CC1(C(=O)O)N

Origin of Product

United States

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